molecular formula C8H8F3N B8068382 (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine

Cat. No.: B8068382
M. Wt: 175.15 g/mol
InChI Key: GDNMLHDFERVPLN-SCSAIBSYSA-N
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Description

®-1-(2,3,6-Trifluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3,6-Trifluorophenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, often a trifluorophenyl derivative.

    Reaction with Ethanamine: The trifluorophenyl derivative undergoes a reaction with ethanamine under controlled conditions to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,3,6-Trifluorophenyl)ethan-1-amine may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3,6-Trifluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorophenyl ketones or carboxylic acids, while substitution reactions can produce a variety of substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2,3,6-Trifluorophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluorophenyl group imparts desirable properties such as increased stability and reactivity.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, ®-1-(2,3,6-Trifluorophenyl)ethan-1-amine is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-1-(2,3,6-Trifluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,4,6-Trifluorophenyl)ethan-1-amine: Similar structure but different fluorine atom positions.

    ®-1-(2,3,5-Trifluorophenyl)ethan-1-amine: Another isomer with a different substitution pattern.

    ®-1-(2,3,4-Trifluorophenyl)ethan-1-amine: Similar compound with a different arrangement of fluorine atoms.

Uniqueness

®-1-(2,3,6-Trifluorophenyl)ethan-1-amine is unique due to its specific trifluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R)-1-(2,3,6-trifluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNMLHDFERVPLN-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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